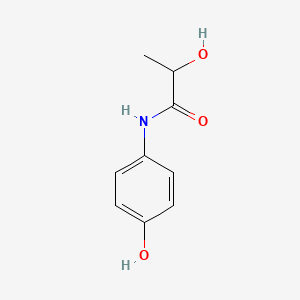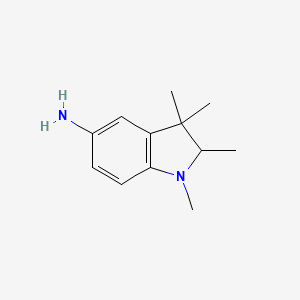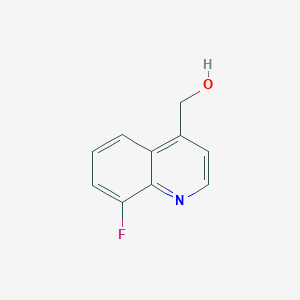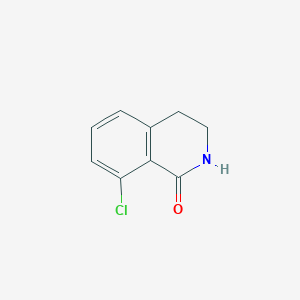
2-Hydroxy-N-(4-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(4-hydroxyphenyl)propanamide can be achieved through various methods. One common approach involves the reaction of 4-aminophenol with propionic anhydride under controlled conditions. The reaction typically proceeds as follows:
Reactants: 4-aminophenol and propionic anhydride.
Solvent: An appropriate solvent such as methanol or ethanol.
Catalyst: A catalyst like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Temperature: The reaction is typically carried out at a temperature range of 50-70°C.
Reaction Time: The reaction is allowed to proceed for several hours, usually 4-6 hours.
The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of this compound .
Applications De Recherche Scientifique
2-Hydroxy-N-(4-hydroxyphenyl)propanamide has several scientific research applications, including:
Mécanisme D'action
As an impurity of acetaminophen, it may exhibit similar interactions with enzymes involved in drug metabolism and detoxification . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-Hydroxy-N-(4-hydroxyphenyl)propanamide can be compared with other similar compounds, such as:
4-Aminophenol: A precursor in the synthesis of acetaminophen and related compounds.
Acetaminophen: A widely used analgesic and antipyretic drug.
4-Nitrophenol: An impurity in acetaminophen synthesis and a compound with distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure and its role as an impurity in acetaminophen. Its presence in pharmaceutical formulations necessitates careful monitoring and control to ensure drug safety and efficacy .
Propriétés
Numéro CAS |
98996-33-9 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-hydroxy-N-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H11NO3/c1-6(11)9(13)10-7-2-4-8(12)5-3-7/h2-6,11-12H,1H3,(H,10,13) |
Clé InChI |
RUNMMFPTJXETSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B11910457.png)



![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)

![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)
